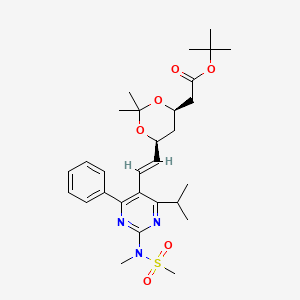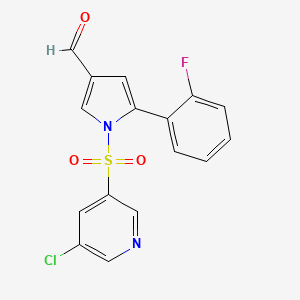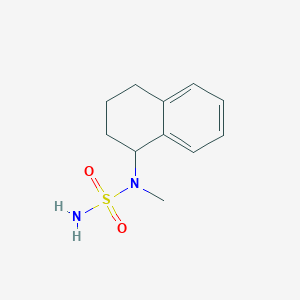
n-mEthyl-n-(1,2,3,4-tetrahydro-1-naphthalenyl)sulfamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-mEthyl-n-(1,2,3,4-tetrahydro-1-naphthalenyl)sulfamide is an organic compound with a complex structure that includes a naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-mEthyl-n-(1,2,3,4-tetrahydro-1-naphthalenyl)sulfamide typically involves the reaction of n-methyl-1,2,3,4-tetrahydronaphthalen-1-amine with sulfamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
N-mEthyl-n-(1,2,3,4-tetrahydro-1-naphthalenyl)sulfamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthalene derivatives with hydroxyl or carbonyl groups, while substitution reactions could introduce different functional groups into the naphthalene ring system.
Scientific Research Applications
N-mEthyl-n-(1,2,3,4-tetrahydro-1-naphthalenyl)sulfamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active compounds.
Industry: It could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism by which n-mEthyl-n-(1,2,3,4-tetrahydro-1-naphthalenyl)sulfamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that alter their activity. The pathways involved may include signal transduction mechanisms or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1,2,3,4-tetrahydro-1-naphthalenamine: Similar in structure but lacks the sulfamide group.
1,2,3,4-Tetrahydro-1-naphthylamine: Another related compound with different functional groups.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Shares a similar core structure but with different substituents
Uniqueness
N-mEthyl-n-(1,2,3,4-tetrahydro-1-naphthalenyl)sulfamide is unique due to the presence of both the naphthalene ring system and the sulfamide group. This combination imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C11H16N2O2S |
|---|---|
Molecular Weight |
240.32 g/mol |
IUPAC Name |
1-[methyl(sulfamoyl)amino]-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C11H16N2O2S/c1-13(16(12,14)15)11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,11H,4,6,8H2,1H3,(H2,12,14,15) |
InChI Key |
JGUWSODORNOSPG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCC2=CC=CC=C12)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



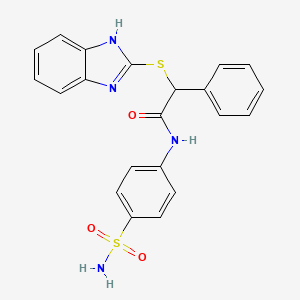


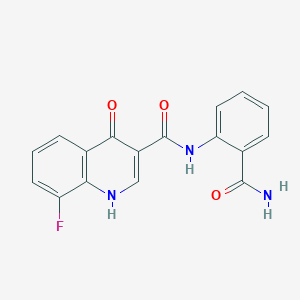
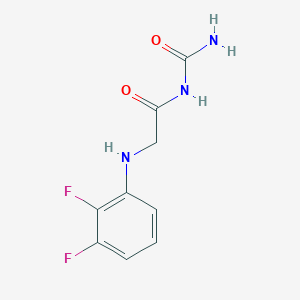

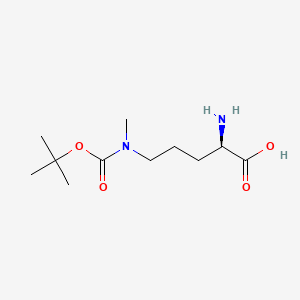
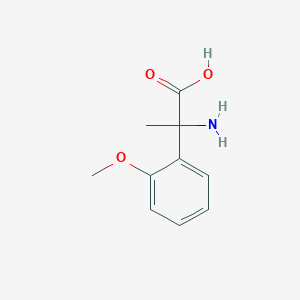
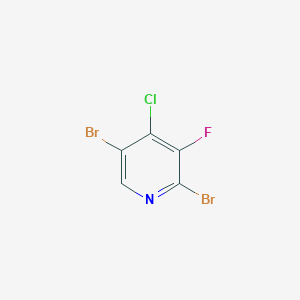
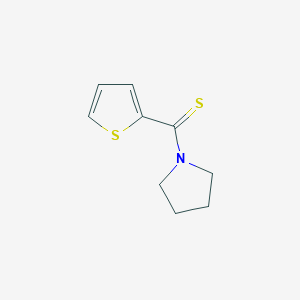
![N-ethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14893317.png)
